1-Bromooctane-d4 chemical and physical properties
1-Bromooctane-d4 chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromooctane-d4, a deuterated analog of 1-bromooctane. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. Below, you will find key data, experimental protocols, and visualizations to support your research and development activities.
Core Chemical and Physical Properties
1-Bromooctane-d4 is a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard. The introduction of deuterium atoms at specific positions in the molecule allows for tracing and quantification in complex biological and chemical systems. While specific experimental data for 1-Bromooctane-d4 is not widely published, the properties of its non-deuterated counterpart, 1-bromooctane, provide a strong baseline for its expected characteristics.
Table 1: Chemical and Physical Properties of 1-Bromooctane and its Deuterated Analogs
| Property | 1-Bromooctane | 1-Bromooctane-d4 | 1-Bromooctane-d17 |
| CAS Number | 111-83-1 | 1219803-37-8[1][2][3] | 126840-36-6[4] |
| Molecular Formula | C₈H₁₇Br | C₈H₁₃D₄Br[1] | C₈D₁₇Br[4] |
| Molecular Weight | 193.12 g/mol [2] | 197.15 g/mol [1] | 210.23 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5][6] | Neat | - |
| Melting Point | -55 °C | - | - |
| Boiling Point | 201 °C (lit.)[5] | - | - |
| Density | 1.118 g/mL at 25 °C (lit.)[5] | - | - |
| Refractive Index | n20/D 1.452 (lit.) | - | - |
| Solubility | Insoluble in water; miscible with ethanol and ether[5] | - | - |
Experimental Protocols
Synthesis of 1-Bromooctane (General Protocol)
Materials:
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1-Octanol (or deuterated 1-octanol)
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Concentrated Sulfuric Acid
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Hydrogen Bromide (48% aqueous solution)
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Sodium Bicarbonate solution
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Calcium Chloride
Procedure:
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In a reaction vessel, cool 1 mole of 1-octanol.
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Slowly add 0.5 moles of concentrated sulfuric acid, followed by 1.25 moles of 48% hydrogen bromide, while keeping the mixture cool.
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Heat the mixture to reflux and maintain for 6 hours.
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After reflux, perform a steam distillation of the mixture.
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Separate the organic layer containing the crude 1-bromooctane using a separatory funnel.
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Wash the crude product twice with a small volume of cold, concentrated sulfuric acid or hydrochloric acid to remove any ether byproduct.
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Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.
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Dry the product over anhydrous calcium chloride.
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Purify the final product by distillation. The fraction boiling at approximately 201 °C is collected.[7]
General Analytical Methods for Deuterated Compounds
The analysis of deuterated compounds like 1-Bromooctane-d4 is crucial to confirm the position and extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the sites of deuterium substitution.
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²H NMR: Directly observes the deuterium nuclei, confirming their presence and location within the molecule. This method can provide a more accurate determination of isotopic abundance when combined with ¹H NMR.[8]
Mass Spectrometry (MS):
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Mass spectrometry is used to confirm the increase in molecular weight due to the incorporation of deuterium atoms. It is a fundamental technique for verifying the isotopic enrichment of the final product.
Applications and Workflows
Deuterated compounds such as 1-Bromooctane-d4 are primarily used as tracers in metabolic studies and as internal standards for quantitative analysis. The following diagrams illustrate the general workflows and concepts related to the use of stable isotope-labeled compounds.
Caption: General experimental workflow for using a stable isotope tracer.
This workflow illustrates the process of introducing a labeled compound like 1-Bromooctane-d4 into a biological system, followed by sample collection, analytical measurement, and data interpretation to understand metabolic pathways.[9][10][11][12]
Caption: The kinetic isotope effect in drug metabolism.
The replacement of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H). This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile of a drug. This is a key rationale for the use of deuterated compounds in drug development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BroMooctane--d4 | 1219803-37-8 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 1-Bromooctane | 111-83-1 [chemicalbook.com]
- 6. 1-Bromooctane, 99% (CAS 111-83-1) | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. prepchem.com [prepchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 11. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
